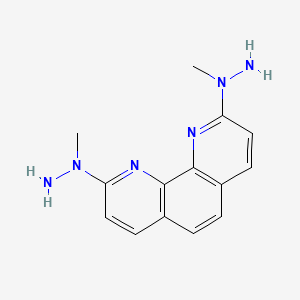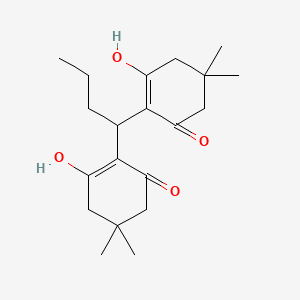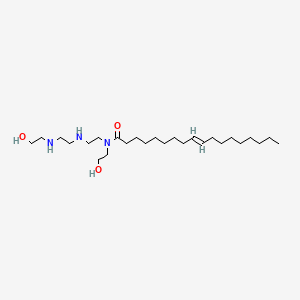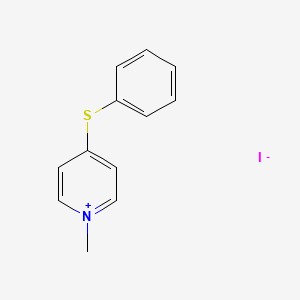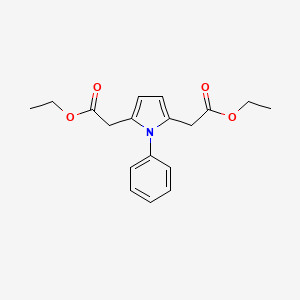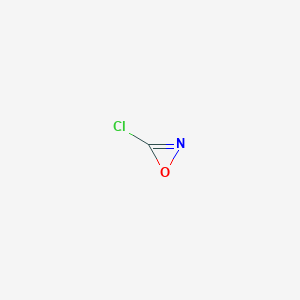
Chlorooxazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorooxazirene is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a three-membered ring structure It is a derivative of oxazirene, where one of the hydrogen atoms is replaced by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorooxazirene can be synthesized through several methods. One common approach involves the reaction of oxazirene with chlorine gas under controlled conditions. Another method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a base. The reaction typically requires low temperatures and an inert atmosphere to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and decomposition.
Análisis De Reacciones Químicas
Types of Reactions
Chlorooxazirene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorooxazone.
Reduction: It can be reduced to form chlorooxazolidine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Chlorooxazone
Reduction: Chlorooxazolidine
Substitution: Various substituted oxazirenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chlorooxazirene has several applications in scientific research:
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug development, particularly for their ability to interact with biological targets.
Industry: this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of chlorooxazirene involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it highly reactive towards nucleophiles, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Comparación Con Compuestos Similares
Similar Compounds
Oxazirene: The parent compound without the chlorine atom.
Chlorooxazone: An oxidized form of chlorooxazirene.
Chlorooxazolidine: A reduced form of this compound.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which enhances its reactivity compared to oxazirene. This makes it a valuable reagent in organic synthesis and other applications where high reactivity is desired.
Propiedades
Número CAS |
67249-93-8 |
|---|---|
Fórmula molecular |
CClNO |
Peso molecular |
77.47 g/mol |
Nombre IUPAC |
3-chlorooxazirene |
InChI |
InChI=1S/CClNO/c2-1-3-4-1 |
Clave InChI |
SUWCLWJWVQMKBN-UHFFFAOYSA-N |
SMILES canónico |
C1(=NO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



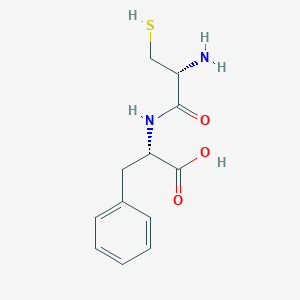


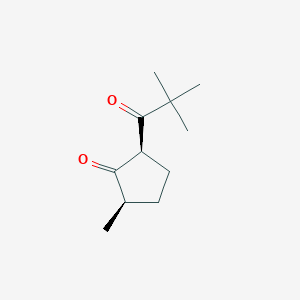


![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
